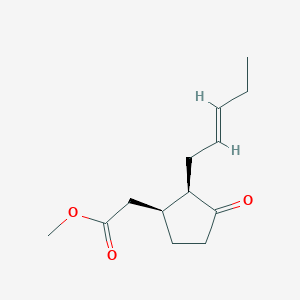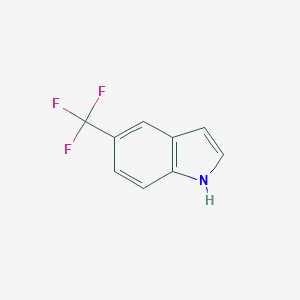
2,4-Dichlor-6-methylchinolin
Übersicht
Beschreibung
2,4-Dichloro-6-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions and a methyl group at the 6 position on the quinoline ring. It is known for its significant biological activities, particularly in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-methylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It has shown significant cytotoxic and apoptotic activity against human oral squamous carcinoma cell lines, making it a potential anti-cancer agent.
Antimicrobial Activity: The compound exhibits antimicrobial properties against various Gram-positive and Gram-negative bacteria.
Material Science: It is used in the synthesis of advanced materials and dyes due to its unique chemical structure.
Wirkmechanismus
Target of Action
The primary target of 2,4-Dichloro-6-methylquinoline is human oral squamous carcinoma (KB) cell line . This compound has been shown to have cytotoxic and apoptotic activity on these cells .
Mode of Action
2,4-Dichloro-6-methylquinoline affects mammalian cellular functions in vitro in several ways. At higher concentrations, it inhibits DNA replication, while at lower concentrations, it may affect individual genes . It has been shown to have anti-tumor activity in a variety of human tumor cells either through arresting the G1, G2/M phase of the cell cycle and cyclin D kinase or by down-regulating Bcl-2 leading to an altered ratio of Bax-Bcl2 that favors apoptosis .
Biochemical Pathways
It is known that it can affect the cell cycle, particularly the g1 and g2/m phases, and the cyclin d kinase . It can also alter the ratio of Bax-Bcl2, favoring apoptosis .
Result of Action
The result of the action of 2,4-Dichloro-6-methylquinoline is the induction of cytotoxicity and apoptosis in human oral squamous carcinoma (KB) cells . This leads to the death of these cancer cells, making 2,4-Dichloro-6-methylquinoline a potential anti-cancer agent .
Biochemische Analyse
Biochemical Properties
Quinoline derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been reported that quinoline derivatives can have cytotoxic and apoptotic activity on human oral squamous carcinoma (KB) cell line
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-6-methylquinoline can be synthesized through a one-pot reaction involving an aryl amine, malonic acid, and phosphorous oxychloride . The reaction typically involves the following steps:
Starting Materials: p-Toluidine and malonic acid.
Reaction Conditions: The mixture is heated with phosphorous oxychloride, which acts as a dehydrating agent.
Product Formation: The reaction proceeds through cyclization to form the quinoline ring, followed by chlorination to introduce the chlorine atoms at the 2 and 4 positions.
Industrial Production Methods: Industrial production methods for 2,4-Dichloro-6-methylquinoline often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction can yield partially or fully hydrogenated quinoline derivatives.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloroquinoline: Lacks the methyl group at the 6 position.
6-Methylquinoline: Lacks the chlorine atoms at the 2 and 4 positions.
2,4-Dichloro-6-methoxyquinoline: Contains a methoxy group instead of a methyl group at the 6 position.
Uniqueness: 2,4-Dichloro-6-methylquinoline is unique due to the combined presence of chlorine atoms and a methyl group, which enhances its biological activity and chemical reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
2,4-dichloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYIJJUSFYXLNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373044 | |
| Record name | 2,4-Dichloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-18-2 | |
| Record name | 2,4-Dichloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Dichloro-6-methylquinoline in chemical synthesis?
A1: 2,4-Dichloro-6-methylquinoline serves as a valuable building block in organic synthesis. Its reactivity stems from the presence of two chlorine atoms, which can be selectively replaced by various nucleophiles. This allows for the creation of diversely substituted quinoline derivatives. For example, researchers have successfully utilized 2,4-Dichloro-6-methylquinoline to synthesize a range of compounds, including benzoquinolinones, pyridylquinolinones, and pyrazolylquinolinones []. These compounds hold potential as pharmaceutical agents or valuable intermediates in drug discovery.
Q2: How does 2,4-Dichloro-6-methylquinoline exhibit cytotoxic activity?
A2: Research suggests that 2,4-Dichloro-6-methylquinoline demonstrates cytotoxic activity against human oral carcinoma cell lines []. While the exact mechanism of action remains to be fully elucidated, this finding highlights the compound's potential as a starting point for developing novel anticancer agents. Further investigations into its structure-activity relationships and in vivo efficacy are crucial to explore its therapeutic potential in cancer treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















